![molecular formula C17H18ClFN4O B2367799 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2319807-13-9](/img/structure/B2367799.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the azabicyclo[3.2.1]octane core. Subsequent functionalization introduces the triazole ring, followed by a complex series of reactions to incorporate the 2-(2-chloro-6-fluorophenyl)ethan-1-one moiety. Detailed steps often involve intermediates like azides and alkynes, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being central to triazole formation.
Industrial Production Methods: Industrial synthesis leverages scaled-up versions of the laboratory procedures, optimizing for yield, purity, and cost-effectiveness. Continuous flow reactions and automated synthesizers ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions typically focus on the ketone moiety, transforming it into corresponding alcohols.
Substitution: Both the triazole and chlorofluorophenyl groups are sites for potential substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Common reagents include lithium aluminium hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents such as sodium methoxide.
Major Products: The major products from these reactions vary, including alcohol derivatives from reduction, and new substituted derivatives from substitution reactions.
Scientific Research Applications: The compound plays a significant role in various scientific fields:
Chemistry: It serves as a pivotal intermediate in synthetic organic chemistry for creating novel molecules.
Biology: Used in biological assays to study enzyme interactions and binding affinities.
Medicine: Explored for its potential therapeutic properties, particularly in neurology and infectious disease treatments.
Industry: Applied in the development of advanced materials and specialty chemicals.
Mechanism of Action: This compound's mechanism largely involves its interaction with specific biological targets. The triazole ring often acts as a coordinating site for metal ions, while the azabicyclo[3.2.1]octane core influences binding dynamics. These interactions can inhibit enzymes or disrupt biochemical pathways, making it a candidate for drug development.
Comparison with Similar Compounds: Compared to other triazole-containing compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exhibits unique rigidity and spatial configuration due to its azabicyclo[3.2.1]octane scaffold. This uniqueness can result in different binding affinities and biological activities.
Comparison with Similar Compounds
1-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-chlorophenyl)ethanone
1-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chlorophenyl)propan-2-one
1-(1H-1,2,4-triazol-1-yl)-2-((2-fluorophenyl)methoxy)ethane
How's that for some chemistry depth? Anything specific you want to dig deeper into?
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)8-17(24)23-11-4-5-12(23)7-13(6-11)22-10-20-9-21-22/h1-3,9-13H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUBTXXKZPTAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

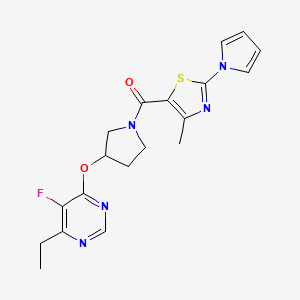


![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)
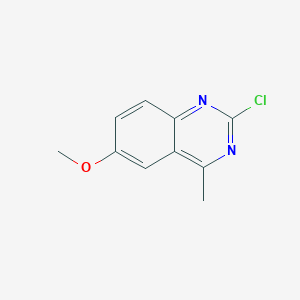
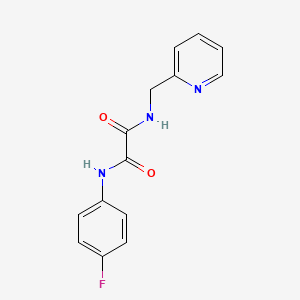
![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)
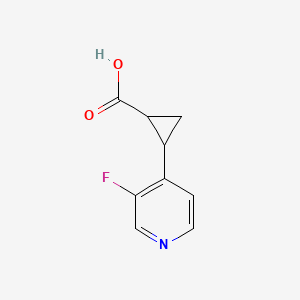
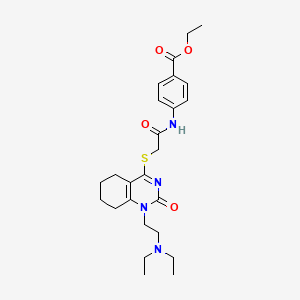
![N-[2-(dimethylamino)pyrimidin-5-yl]acetamide](/img/structure/B2367737.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
